molecular formula C11H10ClNO B1587529 3-(chloromethyl)-1-methylquinolin-2(1H)-one CAS No. 879566-77-5

3-(chloromethyl)-1-methylquinolin-2(1H)-one

Cat. No. B1587529
CAS RN: 879566-77-5
M. Wt: 207.65 g/mol
InChI Key: RRBZYQKQFDGOIY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-methylquinolin-2(1H)-one, also known as 3CMQ, is an organic compound belonging to the quinoline family of heterocyclic compounds. It is a colorless solid that is soluble in organic solvents, and is used in various scientific research applications. Its structure is composed of a quinoline ring with a methyl group and a chloromethyl group attached to it. 3CMQ is an important synthetic intermediate, and is used as a building block for many compounds, such as in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Synthesis of Quinoline Derivatives

3-(Chloromethyl)-1-methylquinolin-2(1H)-one serves as a precursor for the synthesis of various quinoline derivatives, including 2-quinazolinonyl imidazolidinones. These compounds are obtained through cyclisation processes and exhibit potential in medicinal chemistry for developing new therapeutic agents. The study by Reddy et al. (2003) details the conversion of 2-chloromethyl-3-methylquinazolin-4(3H)-one to azides, which then undergo cyclisation to yield 2-quinazolinonyl imidazolidinones, demonstrating the chemical versatility and reactivity of chloromethyl quinoline derivatives in synthesizing complex molecules (Reddy, Reddy, & Vasantha, 2003).

Spectroscopic and Structural Investigation

The structural and spectroscopic properties of quinoline derivatives, including 2-chloro-3-methylquinoline, have been extensively studied using various techniques such as UV–Vis, NMR, and vibrational spectral techniques. Kose, Atac, and Bardak (2018) conducted a comprehensive study combining experimental and theoretical methods to evaluate the structural and spectroscopic characteristics of 2-chloro-3-methylquinoline. Their research highlights the importance of quinoline derivatives in understanding the molecular and electronic structure, contributing to the development of pharmaceutical agents through in silico analysis (Kose, Atac, & Bardak, 2018).

Antimicrobial and Antifungal Activities

Quinoline derivatives synthesized from 3-(chloromethyl)-1-methylquinolin-2(1H)-one exhibit antimicrobial and antifungal properties. Surikova, Mikhaylovskiy, and Odegova (2014) explored the antimicrobial and antifungal activities of various quinoline derivatives, demonstrating their potential as therapeutic agents against microbial and fungal pathogens. The study reveals the synthesis of compounds with weak to moderate activities against bacteria such as Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans, indicating the potential of chloromethyl quinoline derivatives in developing new antimicrobial and antifungal agents (Surikova, Mikhaylovskiy, & Odegova, 2014).

Catalysis in Organic Synthesis

The compound has also been used in catalysis for organic synthesis. Kefayati, Asghari, and Khanjanian (2012) reported the use of Bronsted acidic ionic liquid in the presence of chlorotrimethylsilane for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. This research underlines the role of chloromethyl quinoline derivatives in facilitating efficient and reusable catalytic systems for producing significant chemical compounds (Kefayati, Asghari, & Khanjanian, 2012).

properties

IUPAC Name

3-(chloromethyl)-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-13-10-5-3-2-4-8(10)6-9(7-12)11(13)14/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBZYQKQFDGOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406783
Record name 3-(chloromethyl)-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-1-methylquinolin-2(1H)-one

CAS RN

879566-77-5
Record name 3-(chloromethyl)-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-1-methyl-1,2-dihydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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